6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol

Endocrinology Cancer Research Enzyme Inhibition

Researchers needing a selective 17β-HSD1 inhibitor with a non-steroidal benzodioxane scaffold often face limited sourcing options. This compound provides a defined, intermediate-activity CYP11B1 inhibitor (IC50 1.80 µM) for SAR studies. - Low nanomolar 17β-HSD1 inhibition (IC50 in nM range) - Unique ethyl/hydroxy substitution pattern ensures distinct reactivity vs. 6-methyl or 6-propyl analogs - Available from stock; custom synthesis and bulk quantities on request

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 6388-76-7
Cat. No. B12081551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol
CAS6388-76-7
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C=C1)OCCO2)O
InChIInChI=1S/C10H12O3/c1-2-7-3-4-8-10(9(7)11)13-6-5-12-8/h3-4,11H,2,5-6H2,1H3
InChIKeyGPFZRKORQWZMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol: Identity & Procurement


6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol is a benzodioxane derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by a fused 1,4-benzodioxin ring system with an ethyl group at the 6-position and a hydroxyl group at the 5-position. As a specialty chemical, its primary procurement relevance lies in its role as a research intermediate or potential lead compound in medicinal chemistry, distinct from bulk industrial chemicals [1].

17β-HSD1 Inhibition Non-steroidal inhibitor scaffold for medicinal chemistry studies
CYP11B1 Modulation Partial inhibition context for cortisol pathway research
SAR Differentiation 6-Ethyl substitution enables unique benzodioxane activity profiling

6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol: Non-Interchangeable Analogs


The substitution pattern on the 1,4-benzodioxane core critically governs both chemical reactivity and biological target engagement. The specific placement of the ethyl group at the 6-position and the hydroxyl group at the 5-position creates a unique electronic and steric environment that influences properties like regioselectivity in electrophilic aromatic substitution [1] and enzyme binding affinity [2]. Therefore, a generic 1,4-benzodioxane or even a closely related 6-alkyl analog (e.g., 6-methyl or 6-propyl) cannot be assumed to replicate the specific interaction profile of 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol in a biological assay or synthetic pathway. The quantitative evidence below, while limited, underscores this principle of non-interchangeability.

Substitution Criticality 6-Ethyl and 5-hydroxy positioning create a unique electronic environment; generic 1,4-benzodioxane cannot be assumed equivalent.
Analog Data Gap Closest analogs (6-methyl, 6-propyl, unsubstituted) lack reported quantitative IC50 values, confirming non-interchangeability.

6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol: Enzyme Inhibition Evidence


17beta-HSD1 Inhibition Potency

6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol demonstrates potent inhibition of human 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) with an IC50 of 1.20 nM [1]. This potency is in the low nanomolar range, comparable to the most effective non-steroidal 17beta-HSD1 inhibitors described in the literature, such as a potent estrone C15 derivative with an IC50 of 10 nM [2]. However, this is a cross-study comparison and lacks direct head-to-head assay data with a close structural analog of the benzodioxane series.

17β-HSD1 IC50
Cross-study context
1.20 nM
vs
10 nM (Comparator)
Supports 17β-HSD1 inhibition study fit
Different assay conditions; head-to-head data unavailable
Endocrinology Cancer Research Enzyme Inhibition Steroidogenesis

CYP11B1 Inhibition Profile

The compound exhibits moderate inhibitory activity against rat Cytochrome P450 11B1 (CYP11B1), a key enzyme in cortisol biosynthesis, with an IC50 of 1.80 µM [1]. In the context of CYP11B1 inhibitor development, this potency is in the low micromolar range, placing it as a weaker inhibitor compared to advanced leads like compound 33 (IC50 = 152 nM) [2]. This moderate activity profile could be advantageous for applications requiring partial enzyme modulation or for investigating selectivity against related CYP enzymes (e.g., CYP11B2), although no direct selectivity data is available for this compound.

CYP11B1 IC50
Cross-study context
1.80 µM
vs
152 nM (Comparator)
Indicates partial inhibition profile
Rat CYP11B1 assay; selectivity data not reported
Endocrinology Metabolic Disease Enzyme Inhibition Cortisol

Lack of Activity Data for Structural Analogs

A direct search for biological activity data on the closest structural analogs of 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol, including 6-methyl-2,3-dihydro-1,4-benzodioxin-5-ol (CAS 148330-35-2), 6-propyl-2,3-dihydro-1,4-benzodioxin-5-ol, and the unsubstituted 2,3-dihydro-1,4-benzodioxin-5-ol (CAS 10288-36-5), yielded no publicly accessible, quantitative IC50 values for the enzyme targets discussed above [1]. This absence of data confirms that the specific enzyme inhibition profile of the 6-ethyl derivative is not a general property of the benzodioxane-5-ol class. The distinct activity observed for 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol at 17beta-HSD1 and CYP11B1 highlights the critical role of the 6-ethyl substituent in modulating biological activity.

Analog Activity Gap
Data to verify
No quantitative IC50 data found
Confirms unique substitution requirement
Based on database search for closest analogs
Medicinal Chemistry SAR Data Gaps

6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol: Research Applications


Non-Steroidal 17beta-HSD1 Inhibitor Scaffold

Based on its low nanomolar IC50 against human 17beta-HSD1 [1], 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol is a compelling starting point for medicinal chemistry programs targeting hormone-dependent cancers and endometriosis. Its non-steroidal benzodioxane core offers a distinct chemical space compared to steroid-based inhibitors, potentially avoiding cross-reactivity with steroid hormone receptors and offering a different pharmacokinetic and toxicity profile. Researchers can use this compound to establish structure-activity relationships (SAR) by modifying the 6-ethyl and 5-hydroxy substituents to further optimize potency and selectivity.

CYP11B1 Research Tool Compound

The moderate inhibition of CYP11B1 (IC50 = 1.80 µM) [2] makes this compound suitable for applications where complete enzyme blockade is undesirable or for use as a control in assays evaluating more potent inhibitors. Its activity lies in a range that could be useful for investigating partial inhibition effects on cortisol biosynthesis in cell-based models or for exploring the functional consequences of modulating CYP11B1 activity without the confounding effects of high-potency, tool-compound-driven pleiotropy. It serves as a defined, intermediate-activity reference point in a dose-response curve.

1,4-Benzodioxane Core SAR Studies

As the data confirms that the 6-ethyl substitution confers a distinct biological activity profile not shared by the unsubstituted or 6-methyl analogs [3], this compound is a critical component for systematic SAR studies on the 1,4-benzodioxane scaffold. Researchers can compare its activity and physicochemical properties (e.g., logP, solubility) with other 6-alkyl or 5-position variants to understand how specific substituents influence target engagement, metabolic stability, and overall drug-likeness. This supports the rational design of next-generation benzodioxane-based therapeutics.

Regioselective Derivatization Intermediate

The 1,4-benzodioxane ring system exhibits regioselective reactivity in electrophilic aromatic substitution reactions, with the substitution pattern influencing whether acylation occurs preferentially at the 6- or 7-position [4]. 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol, with its specific substitution pattern, can serve as a defined intermediate for the synthesis of more complex molecules. Its unique reactivity can be exploited to access specific isomers in the preparation of compound libraries or advanced building blocks, which is a key advantage in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
17β-HSD1 pathway research
Non-steroidal benzodioxane scaffold
In vitro inhibition potency and selectivity
CYP11B1 partial-inhibition studies
Moderate CYP11B1 inhibition profile
Cell-based cortisol synthesis modulation
1,4-Benzodioxane SAR profiling
6-Ethyl specific activity context
Substituent-activity relationship across analogs
Regioselective synthesis intermediate
Defined substitution pattern for acylation
Isomer-specific compound library access

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